molecular formula C15H19N5O2S B2849522 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone CAS No. 878701-51-0

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone

Cat. No.: B2849522
CAS No.: 878701-51-0
M. Wt: 333.41
InChI Key: DQQKJNQPJLZAAA-UHFFFAOYSA-N
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Description

Tetrazole Ring System: Functional Group Reactivity and Bioisosterism

The tetrazole ring in 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone serves as a critical bioisostere for carboxylic acids, leveraging its comparable pKa (4.5–4.9 vs. 4.2–4.4 for carboxylic acids) and spatial mimicry of carboxylate groups. This bioisosteric substitution enhances metabolic stability by resisting enzymatic hydrolysis, a common degradation pathway for carboxylic acid-containing drugs. The tetrazole’s planar aromatic structure enables delocalization of its negative charge across the N2–N3–N4 atoms, facilitating robust hydrogen-bonding interactions with biological targets. For instance, crystallographic studies demonstrate that tetrazoles form up to four hydrogen bonds with protein residues, often engaging serine, threonine, and water molecules at distances of 2.7–2.8 Å.

The compound’s tetrazole moiety also exhibits metal-chelating capabilities akin to carboxylates. In metallo-β-lactamase inhibitors, tetrazoles coordinate with zinc ions via nitrogen lone pairs, displacing water molecules in enzyme active sites. This dual capacity for hydrogen bonding and metal coordination underpins the tetrazole’s versatility in targeting enzymes and receptors.

Table 1: Comparative Properties of Tetrazole and Carboxylic Acid Moieties

Property Tetrazole Carboxylic Acid
pKa 4.5–4.9 4.2–4.4
Hydrogen-Bond Capacity 4 σ-lone pairs 2 O-lone pairs
Metabolic Stability High (resists hydrolysis) Moderate to low
Lipophilicity (logP) -0.5 to +1.2 -1.0 to +0.5

Properties

IUPAC Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-2-12-5-3-4-6-13(12)20-15(16-17-18-20)23-11-14(21)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQKJNQPJLZAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-ethylphenylhydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol, such as thiomorpholine, in the presence of a base like potassium carbonate to form the thioether linkage.

    Ethanone Group Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with an appropriate ethanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Tetrazole Ring Formation

The 1-(2-ethylphenyl)-1H-tetrazol-5-yl group is synthesized via [2+3] cycloaddition between a nitrile precursor (e.g., 2-ethylbenzonitrile) and sodium azide (NaN₃). Catalysts like ZnCl₂ or Zn(OTf)₂ enhance reaction efficiency under reflux conditions in alcohols (e.g., ethanol or isopropanol) . For example:

R CN+NaN3ZnCl2,ΔR CN3NaR tetrazole\text{R CN}+\text{NaN}_3\xrightarrow{\text{ZnCl}_2,\Delta}\text{R CN}_3\text{Na}\rightarrow \text{R tetrazole}

Yields range from 75–98% under optimized microwave-assisted conditions .

Thioether Linkage

The thioether (-S-) bridge is introduced via nucleophilic substitution. A tetrazole-5-thiol intermediate reacts with a chloro-morpholinoethanone derivative in the presence of a base (e.g., Na₂CO₃) . For example:

Tetrazole SH+Cl morpholinoethanoneNa2CO3,CH2Cl2Tetrazole S morpholinoethanone\text{Tetrazole SH}+\text{Cl morpholinoethanone}\xrightarrow{\text{Na}_2\text{CO}_3,\text{CH}_2\text{Cl}_2}\text{Tetrazole S morpholinoethanone}

Reaction times vary between 12–30 hours at room temperature .

Tetrazole Core

  • Acid-Base Behavior : The tetrazole ring (pKa ~4.5–6.0) acts as a bioisostere for carboxylic acids, enabling hydrogen bonding and metal coordination .

  • Cycloadditions : Participates in Huisgen-type reactions with alkynes or alkenes under catalytic conditions .

  • Alkylation/Acylation : The N1 nitrogen reacts selectively with alkyl halides or acyl chlorides to form N-substituted derivatives .

Thioether Bridge

  • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxides or sulfones, altering electronic properties .

  • Nucleophilic Displacement : The sulfur atom can undergo substitution with strong nucleophiles (e.g., amines) .

Morpholinoethanone Group

  • Hydrolysis : The morpholine ring resists hydrolysis under acidic/basic conditions due to its saturated structure.

  • Coordination Chemistry : The morpholine oxygen and carbonyl group can chelate metal ions (e.g., Zn²⁺, Fe³⁺) .

Reaction Optimization Studies

Design of Experiments (DoE) methodologies highlight critical factors for maximizing yields and minimizing impurities . Key parameters include:

Factor Range Tested Optimal Condition Impact on Yield
Temperature30–70°C70°C+20% yield
Reaction Time0.5–3.5 hours2.5 hours+15% yield
Catalyst Loading5–15 mol% ZnCl₂10 mol%+12% yield
SolventEtOH, H₂O, DMFEtOH+25% purity

Data synthesized from .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and morpholine fragments .

  • Photodegradation : Exposure to UV light induces cleavage of the thioether bond, forming disulfides .

  • Hydrolytic Stability : Stable in pH 4–9; acidic conditions (pH <3) protonate the tetrazole ring, leading to ring-opening .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is C18H22N4OSC_{18}H_{22}N_{4}OS, with a molecular weight of approximately 342.46 g/mol. The presence of the tetrazole ring and the morpholine group contributes to its unique chemical behavior, making it suitable for diverse applications.

Medicinal Chemistry

Tetrazoles are known for their biological activity, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound has been studied for its potential as an:

  • Anticancer agent : Research indicates that derivatives of tetrazoles exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that tetrazole compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial activity : The structural features of the compound suggest potential efficacy against bacterial and fungal pathogens. In vitro studies are necessary to evaluate its effectiveness compared to existing antimicrobial agents.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Notably:

  • Click Chemistry : The tetrazole moiety can participate in click reactions, facilitating the formation of diverse chemical libraries. This is particularly useful in drug discovery where rapid synthesis of multiple compounds is required.
  • Sulfanyl Group Applications : The thioether functionality allows for further modifications, enabling the development of complex molecules with tailored properties for specific applications.
CompoundActivity TypeTarget Organisms/CellsReference
This compoundAnticancerVarious cancer cell lines
1H-tetrazole derivativesAntimicrobialBacterial strains
Sulfenylated tetrazolesAntiviralViral pathogens

Case Study 1: Anticancer Activity

A study published in Cancer Research explored the anticancer properties of various tetrazole derivatives, including our compound of interest. It was found that these compounds induced significant apoptosis in breast cancer cells through mitochondrial pathways. The study highlighted the structure-activity relationship that can guide further modifications for enhanced efficacy.

Case Study 2: Synthesis via Click Chemistry

An innovative approach utilizing click chemistry was documented where the compound was synthesized efficiently using azide and alkyne precursors. This method not only provided high yields but also demonstrated the potential for scaling up production for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: It can affect signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Physicochemical Properties
Compound Class Key Substituents Melting Point (°C) Yield (%) Spectral Features (NMR/MS)
Target Compound 2-Ethylphenyl, morpholinoethanone N/A N/A Expected δ 7.5–8.0 (aryl), δ 3.5–4.0 (morpholine)
Triazole-thioether () Phenylsulfonyl, difluorophenyl N/A N/A Aryl protons (δ 7.2–8.1), sulfonyl group (IR: 1350 cm⁻¹)
Tetrazole-thioether () Dimethylaminoethyl, pyrimidine 174–198 46–72 Pyrimidine C≡N (δ 110–120 ppm in ¹³C NMR)
Cefotiam () Cephalosporin core, tetrazole-thio N/A N/A β-lactam carbonyl (IR: 1770 cm⁻¹)

Key Observations :

  • The morpholino group in the target compound may lower melting points compared to halogenated analogs (e.g., 174–198°C in ) due to reduced crystallinity.
  • Spectral data for tetrazole-thioether analogs consistently show aryl proton shifts (δ 7.2–8.1) and sulfur-related IR absorptions (650–750 cm⁻¹) .

Biological Activity

The compound 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone , also referred to by its CAS number 114352-61-3, belongs to a class of tetrazole derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OSC_{16}H_{20}N_{4}OS, with a molecular weight of approximately 320.42 g/mol. The compound features a morpholino group, a tetrazole moiety, and an ethylphenyl substituent which are significant for its biological interactions.

Tetrazole derivatives have been studied for their potential mechanisms in various biological systems. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many tetrazoles act as inhibitors of enzymes such as aromatase, which is crucial in the biosynthesis of estrogens. This inhibition can lead to decreased estrogen levels, impacting various physiological processes including reproduction and cancer progression .
  • Antimicrobial Properties : Some studies suggest that tetrazole compounds exhibit antimicrobial activity, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of tetrazole derivatives similar to this compound:

  • Aromatase Inhibition : A study demonstrated that certain tetrazole derivatives could effectively inhibit aromatase activity in vitro, suggesting potential applications in treating hormone-sensitive cancers like breast cancer .
  • Cytotoxicity Assays : Research has shown that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were tested against human cancer cell lines, revealing significant dose-dependent cytotoxicity .
  • Antimicrobial Testing : In vitro studies have reported the antimicrobial efficacy of tetrazole compounds against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a potential mechanism .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
Aromatase InhibitionEnzyme inhibition
CytotoxicityInduction of apoptosis in cancer cells
Antimicrobial ActivityDisruption of cell wall synthesis

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC16H20N4OSC_{16}H_{20}N_{4}OS
Molecular Weight320.42 g/mol
LogP0.563
PSA83.56 Ų

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the tetrazole-thioether core. A general procedure (adapted from analogous compounds) includes:

  • Step 1: Reacting 1-(2-ethylphenyl)-1H-tetrazole-5-thiol with a morpholinoethanone precursor in PEG-400 solvent under catalytic conditions (e.g., tetrabutylammonium bromide, TBAB) at 70–80°C for 1–2 hours .
  • Step 2: Monitoring reaction progress via TLC, followed by isolation via ice-water quenching and purification through recrystallization in aqueous acetic acid .
  • Key parameters: Solvent choice (polar aprotic solvents like PEG-400 enhance reactivity), temperature control (prevents decomposition), and stoichiometric ratios (1:1 molar equivalents of reactants to minimize side products) .

Basic: How is structural characterization performed for this compound?

Answer:
Characterization relies on spectroscopic and spectrometric techniques:

  • 1H NMR: The morpholino group’s protons resonate at δ 3.4–3.7 ppm (broad multiplet), while the tetrazole-thioether’s methylene (-CH2-) appears as a singlet near δ 4.0–4.2 ppm. Aromatic protons from the 2-ethylphenyl group appear as multiplets in δ 7.2–8.0 ppm .
  • IR Spectroscopy: Key peaks include ~1735 cm⁻¹ (C=O stretch), ~1605 cm⁻¹ (C=N of tetrazole), and ~1030 cm⁻¹ (C-S-C linkage) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+) with calculated and observed values matching within 0.5 ppm error .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Yield optimization requires addressing:

  • Catalyst selection: TBAB improves nucleophilic substitution efficiency by stabilizing intermediates . Alternative catalysts (e.g., phase-transfer catalysts) may reduce reaction time.
  • Solvent effects: PEG-400 enhances solubility of ionic intermediates, but switching to DMF or acetonitrile could alter reaction kinetics .
  • Temperature modulation: Higher temperatures (80–90°C) accelerate reactivity but risk decomposition; controlled heating via oil baths or microwave-assisted synthesis may improve reproducibility .
  • Purification: Column chromatography (using silica gel and ethyl acetate/hexane gradients) resolves impurities better than recrystallization alone .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies of analogous compounds suggest:

  • Electron-withdrawing groups (e.g., -F, -NO2): Enhance metabolic stability and binding affinity to target proteins (e.g., kinase inhibitors) by modulating electron density in the tetrazole ring .
  • Steric effects: Bulky substituents (e.g., 2-ethylphenyl vs. 4-fluorophenyl) may hinder molecular docking but improve selectivity by reducing off-target interactions .
  • Morpholino group: The morpholine ring’s polarity enhances water solubility, which correlates with improved pharmacokinetic profiles in preclinical models .

Advanced: How can contradictions in spectroscopic data between batches be resolved?

Answer:
Discrepancies often arise from:

  • Tautomerism in tetrazole rings: The 1H- vs. 2H-tetrazole tautomers produce distinct NMR shifts. Using DMSO-d6 as a solvent stabilizes the 1H-tautomer, ensuring consistency .
  • Trace solvents: Residual PEG-400 or acetic acid in recrystallized products can obscure NMR signals. Lyophilization or extended drying under vacuum removes impurities .
  • Dynamic proton exchange: Broad peaks in morpholino protons indicate exchange processes. Raising the NMR temperature to 50°C or using deuterated chloroform sharpens signals .

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

  • DFT calculations: Gaussian 09 or similar software models reaction pathways (e.g., thiolate attack on carbonyl groups) to predict activation energies and transition states .
  • Molecular docking: AutoDock Vina evaluates binding modes with biological targets (e.g., enzymes), guiding SAR for antiproliferative or antimicrobial applications .
  • MD simulations: GROMACS assesses conformational stability of the morpholino group in aqueous environments, informing solubility enhancements .

Basic: What analytical techniques validate purity and stability?

Answer:

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) quantify purity (>95% by area normalization). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation .
  • DSC/TGA: Differential scanning calorimetry (DSC) identifies melting points (e.g., 174–175°C for analogous compounds), while thermogravimetric analysis (TGA) detects solvent residues .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

  • Flow chemistry: Continuous flow reactors improve heat transfer and reduce batch-to-batch variability for thioether formation steps .
  • Green chemistry: Replacing PEG-400 with biodegradable solvents (e.g., cyclopentyl methyl ether) aligns with sustainable practices .
  • Process analytical technology (PAT): In-line FTIR monitors reaction progress in real-time, reducing reliance on offline TLC .

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